molecular formula C19H23N3O2 B5738266 N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B5738266
M. Wt: 325.4 g/mol
InChI Key: QBTZTCAXPSPGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a synthetic heterocyclic compound featuring a fused azepinoquinazoline core. This molecule is characterized by a 12-oxo group and a cyclopentyl carboxamide substituent at position 3.

Properties

IUPAC Name

N-cyclopentyl-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18(20-14-6-3-4-7-14)13-9-10-15-16(12-13)21-17-8-2-1-5-11-22(17)19(15)24/h9-10,12,14H,1-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTZTCAXPSPGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The carboxamide group at position 3 is a common feature among azepinoquinazoline derivatives, but the nature of the substituent significantly alters physicochemical and biological properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) XLogP3/Polar Surface Area (Ų) Key Properties/Applications
Target Compound: N-cyclopentyl-12-oxo-... Cyclopentyl carboxamide C19H22N4O2* 338.41* Estimated XLogP3: ~3.5† Hypothesized kinase inhibition potential
12-Oxo-N-(3-phenylpropyl)-... (CAS 745791-14-4) 3-Phenylpropyl carboxamide C23H25N3O2 375.5 XLogP3: 3.2 Research use; structural studies
N-(3,4-Dimethylphenyl)-5-methyl-12-oxo-... (CAS 1775347-65-3) 3,4-Dimethylphenyl carboxamide C23H25N3O2 379.46 N/A >90% purity; research applications
12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid Carboxylic acid (unsubstituted) C14H14N2O3 258.27 N/A Intermediate in synthesis

*Calculated based on core structure and substituent.
†Estimated using analog data (e.g., ).

Key Observations:
  • Lipophilicity : The cyclopentyl substituent in the target compound likely confers moderate lipophilicity (XLogP3 ~3.5), comparable to the 3-phenylpropyl analog (XLogP3 3.2) . Both substituents enhance membrane permeability relative to the carboxylic acid derivative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.